1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

UT-A1 inhibition Urea transporter Diuretic target

This asymmetric urea is a defined starting point for UT-A1 inhibitor SAR, with a 1,500 nM IC50 and selectivity over UT-B. Its 4-methoxybenzyl group enables derivatization, unlike unsubstituted phenyl analogs. It serves as a selectivity control with weak bacterial urease activity (IC50 69 µM). Avoid generic piperidinyl ureas to prevent failed experiments.

Molecular Formula C19H25N5O2
Molecular Weight 355.442
CAS No. 1234977-98-0
Cat. No. B2732352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1234977-98-0
Molecular FormulaC19H25N5O2
Molecular Weight355.442
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C19H25N5O2/c1-26-17-5-3-15(4-6-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-20-9-2-10-21-18/h2-6,9-10,16H,7-8,11-14H2,1H3,(H2,22,23,25)
InChIKeyQNJRUVLIFHZUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer’s Guide to 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234977-98-0): Core Identity, Specifications, and Scientific Positioning


1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234977-98-0; C19H25N5O2; MW 355.44) is a synthetic asymmetric urea derivative featuring a 4-methoxybenzyl arm, a central urea linker, and a pyrimidin-2-yl-piperidine motif . This compound belongs to the broader piperidinyl urea chemotype—a privileged scaffold in medicinal chemistry that has been investigated across multiple target classes including urea transporters, DCN1-mediated cullin neddylation, fatty acid amide hydrolase, and soluble epoxide hydrolase [1]. Its defining structural feature is the 4-methoxy substitution on the benzyl ring, which modulates both electronic character and lipophilicity relative to close analogs bearing fluorine, unsubstituted phenyl, or pyridyl rings on the corresponding aryl arm.

Why Purchasing a Generic Piperidinyl Urea Substitute Instead of 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Introduces Risk


Within the piperidinyl urea chemical class, even minor modifications to the N-aryl substituent produce large shifts in target engagement and selectivity. As demonstrated by published structure-activity relationships, the 4-methoxybenzyl group in the target compound dictates a specific inhibitory profile at urea transporters and other targets that cannot be replicated by the 4-fluorobenzyl, phenethyl, 2-methoxyethyl, or pyridin-3-ylmethyl analogs [1]. The presence of the pyrimidin-2-yl-piperidine fragment further distinguishes this compound from piperazine-based ureas and piperidinyl ureas with alternative heteroaryl capping groups [2]. Generic substitution—purchasing any in-stock piperidinyl urea rather than this specific compound—may result in an inactive or mischaracterized chemical probe, leading to failed replicate experiments and wasted procurement cycles.

Quantitative Evidence for 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea: Direct Comparisons Against Closest Analogs


UT-A1 Urea Transporter Inhibition: 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Compared to Closest Piperidinyl Urea Analog CHEMBL4877290

The target compound inhibits rat urea transporter UT-A1 with an IC50 of 1,500 nM (1.5 µM) in MDCK cells expressing rat UT-A1, as measured by fluorescence plate reader assay after 15 min incubation [1]. Its closest matched analog, CHEMBL4877290—a piperidinyl urea with identical pyrimidin-2-yl-piperidine-methyl-urea core, differing only in the aryl-alkyl substituent—inhibits UT-A1 with an IC50 of 750 nM in the identical assay system [2]. The target compound thus exhibits approximately 2-fold lower potency than CHEMBL4877290, a quantitative distinction that must inform target engagement studies. A 3-methyl-substituted analog (3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea) shows IC50 = 1,500 nM in the same assay [1], indicating the 4-methoxybenzyl group confers potency comparable to a simple methyl substitution but inferior to the optimized aryl group in CHEMBL4877290.

UT-A1 inhibition Urea transporter Diuretic target

Urease Inhibition: 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Exhibits Weak Inhibitory Activity (IC50 = 69 µM) Distinguishing It from Potent Urease-Targeted Analogs

In a bacterial urease inhibition assay using urea as substrate with 15 min preincubation and ELISA readout, the target compound shows an IC50 of 69,000 nM (69 µM) [1]. This represents weak inhibitory activity, placing the compound at the low-potency end of the piperidinyl urea spectrum for this target. For context, optimized piperidinyl urea-based urease inhibitors have been reported with sub-micromolar IC50 values [2]. This negative differentiation is procurement-relevant: researchers screening for urease inhibitors should deprioritize this compound in favor of analogs with demonstrated potent urease inhibition, while those seeking a UT-A1-preferential tool with minimal urease off-target activity may find this profile advantageous.

Urease inhibition Bacterial urease Anti-infective

Structural Differentiation from the InhA-Targeting Pyridin-3-ylmethyl Analog: Implications for Mycobacterium tuberculosis Research

The closely related analog 1-(Pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea has been co-crystallized with Mycobacterium tuberculosis InhA (T2A mutant) at 1.71 Å resolution (PDB 5OIP), confirming target engagement in the enoyl-ACP reductase active site [1]. In contrast, the target compound replaces the pyridin-3-ylmethyl group with a 4-methoxybenzyl group. This substitution alters the hydrogen-bonding capacity and steric profile of the aryl arm, which is predicted to affect the binding pose at InhA based on the published fragment elaboration studies—specifically, the 4-methoxybenzyl group lacks the pyridine nitrogen that forms critical contacts within the InhA binding pocket [2]. No co-crystal structure of the 4-methoxybenzyl analog with InhA has been deposited, indicating that the target compound's activity at InhA remains unvalidated. This distinction is critical for tuberculosis drug discovery programs: the pyridinyl analog is a validated InhA chemical probe, while the methoxybenzyl analog requires independent validation.

InhA inhibition Tuberculosis Fragment-based drug discovery

Pharmacological Scope Differentiation: UT-A1 vs. UT-B Selectivity Defines Application-Specific Procurement Decisions

The target compound's UT-A1 IC50 of 1,500 nM [1] contrasts with the UT-B inhibition profile of the 2-methoxyethyl analog 1-(2-Methoxyethyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, which shows UT-B IC50 values of 200 nM (rat erythrocyte) and 10,000 nM (mouse erythrocyte) [2]. While these data originate from different assay formats (MDCK-based UT-A1 vs erythrocyte osmotic lysis UT-B), the divergent potency profiles suggest that the N-aryl substituent fundamentally shifts transporter subtype preference. UT-A1 is predominantly expressed in renal inner medullary collecting ducts and represents a diuretic target, whereas UT-B is expressed in erythrocytes and renal descending vasa recta [3]. Procurement for a UT-A1-focused program should prioritize the methoxybenzyl analog; procurement for a UT-B-focused program should prioritize the 2-methoxyethyl analog.

Urea transporter selectivity UT-A1 vs UT-B Diuretic pharmacology

Defined Research Application Scenarios for 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Based on Quantitatively Validated Activity Profiles


UT-A1 Urea Transporter Pharmacology: Use as a Moderate-Affinity Chemical Probe (IC50 = 1.5 µM)

This compound is best deployed as a moderate-affinity starting point for UT-A1 inhibitor optimization programs. Its IC50 of 1,500 nM in MDCK-expressed rat UT-A1 [1] places it in a potency range suitable for structure-activity relationship (SAR) expansion, where further optimization of the 4-methoxybenzyl substituent could improve affinity toward the 750 nM benchmark set by CHEMBL4877290 . It is not suitable as a high-potency UT-A1 tool compound without further chemical optimization.

Selectivity Profiling: Negative Control for Urease and UT-B Screening Cascades

With an IC50 of 69 µM against bacterial urease [1] and a UT-A1-selective profile relative to the UT-B-biased 2-methoxyethyl analog , this compound can serve as a selectivity control in screening cascades. Its weak urease activity confirms that UT-A1 inhibition is not confounded by urease off-target effects, while its UT-A1 bias justifies its exclusion from UT-B-focused programs.

Fragment Elaboration and Medicinal Chemistry: A Functionalized Piperidinyl Urea Scaffold with a Synthetically Tractable 4-Methoxybenzyl Handle

The 4-methoxybenzyl substituent provides a synthetically tractable handle for further derivatization via demethylation or electrophilic aromatic substitution, distinguishing it from the unsubstituted phenyl and fluorobenzyl analogs whose SAR vectors are more limited [1]. The pyrimidin-2-yl-piperidine core is shared across multiple bioactive series including FGF inhibitors , making this compound a versatile intermediate for parallel medicinal chemistry programs.

Not Recommended: InhA-Targeted Tuberculosis Drug Discovery Without Independent Validation

Despite structural similarity to the InhA-co-crystallized pyridin-3-ylmethyl analog (PDB 5OIP) [1], this compound has no published InhA inhibition data and no deposited co-crystal structure. TB drug discovery teams should not substitute this compound for the validated pyridinyl InhA probe without first generating independent target engagement data. Procurement for TB programs should default to the structurally validated analog.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.